![molecular formula C14H17ClN2O2S B4844443 4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4844443.png)
4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
Overview
Description
4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring substituted with chloro, isopropylphenylsulfonyl, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Chlorination: Introduction of the chloro group can be achieved through electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonylation: The sulfonyl group is introduced by reacting the pyrazole with a sulfonyl chloride derivative, such as 4-isopropylbenzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Methylation: The methyl groups can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes might be employed to enhance yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Corresponding substituted pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and inhibition. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against certain diseases by interacting with specific molecular targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-[(4-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- 4-chloro-1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- 4-chloro-1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
Uniqueness
Compared to similar compounds, 4-chloro-1-[(4-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole exhibits unique steric and electronic properties due to the isopropyl group. This can influence its reactivity and interaction with molecular targets, potentially leading to different biological activities and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-chloro-3,5-dimethyl-1-(4-propan-2-ylphenyl)sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S/c1-9(2)12-5-7-13(8-6-12)20(18,19)17-11(4)14(15)10(3)16-17/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHLGLJTGZBXRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)C(C)C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE](/img/structure/B4844366.png)
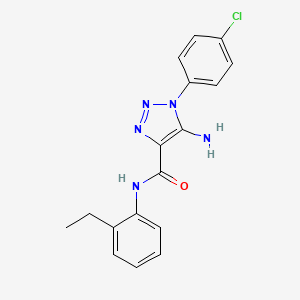
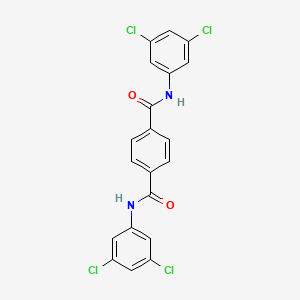
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B4844381.png)
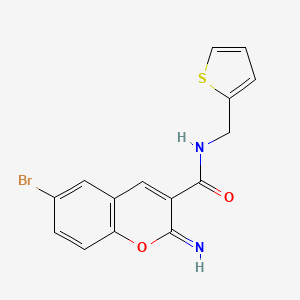
![(4-METHYLPIPERAZINO)(5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)METHANONE](/img/structure/B4844393.png)
![1-methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4844402.png)
![N-(2,3-dimethylphenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4844409.png)
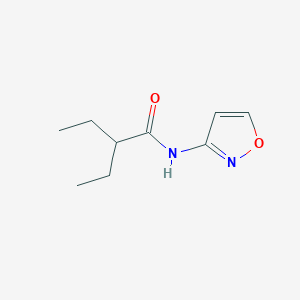
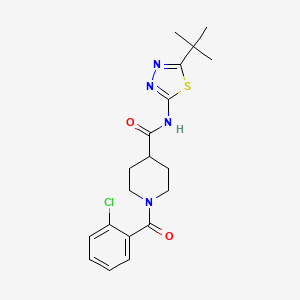
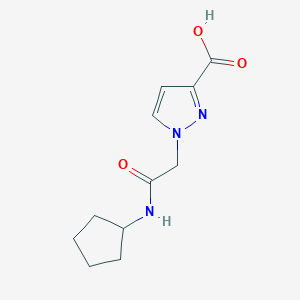
![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(2-methoxyphenoxy)ethylcarbamothioyl]prop-2-enamide](/img/structure/B4844450.png)
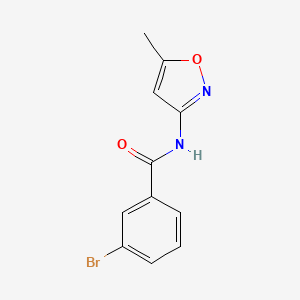
![ethyl 2-[({2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4844468.png)
